molecular formula C11H22ClNO2 B12955814 tert-Butyl (6-chlorohexyl)carbamate

tert-Butyl (6-chlorohexyl)carbamate

Cat. No.: B12955814
M. Wt: 235.75 g/mol
InChI Key: FGEJNYYOGISVFR-UHFFFAOYSA-N
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Description

tert-Butyl (6-chlorohexyl)carbamate is a chemical compound with the molecular formula C11H22ClNO2. It is commonly used in organic synthesis and as a building block in the preparation of various chemical products. The compound is characterized by the presence of a tert-butyl group, a 6-chlorohexyl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-chlorohexyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl chloroformate with 6-chlorohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chlorohexyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 6-chlorohexyl chain can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.

    Hydrolysis: The major products are 6-chlorohexylamine and carbon dioxide.

    Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

tert-Butyl (6-chlorohexyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chlorohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amine groups are crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 6-chlorohexyl chain.

    tert-Butyl (6-bromohexyl)carbamate: Similar but with a bromine atom instead of chlorine.

    tert-Butyl (6-iodohexyl)carbamate: Similar but with an iodine atom instead of chlorine.

Uniqueness

tert-Butyl (6-chlorohexyl)carbamate is unique due to the presence of the 6-chlorohexyl chain, which imparts specific reactivity and properties to the compound. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

tert-butyl N-(6-chlorohexyl)carbamate

InChI

InChI=1S/C11H22ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

FGEJNYYOGISVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCl

Origin of Product

United States

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